(E)-9-Dodecenyl acetate

Pheromone Inhibitor Behavioral Antagonist Geometric Isomer

(E)-9-Dodecenyl acetate (CAS 35148-19-7), also designated E9-12:OAc, is a long-chain unsaturated acetate ester (C14H26O2) that functions as a critical semiochemical in the chemical ecology of numerous lepidopteran species. As the trans (E) geometric isomer of 9-dodecenyl acetate, its biological activity is strictly dependent on its stereochemical configuration, distinguishing it from its cis (Z) counterpart and other chain-length analogs.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 35148-19-7
Cat. No. B110289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-9-Dodecenyl acetate
CAS35148-19-7
Synonyms(9E)-Dodecen-1-yl Acetate;  (E)-1-Acetoxy-9-dodecene;  (E)-9-Dodecen-1-ol Acetate;  (E)-9-Dodecenyl Acetate;  E-9-Dodecen-1-yl Acetate;  trans-9-Dodecen-1-yl Acetate;  trans-9-Dodecenyl Acetate;  (9E)-9-Dodecen-1-ol Acetate
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCCOC(=O)C
InChIInChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4+
InChIKeyMFFQOUCMBNXSBK-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-9-Dodecenyl Acetate (CAS 35148-19-7): A Defined Lepidopteran Semiochemical with E-Configuration Specificity


(E)-9-Dodecenyl acetate (CAS 35148-19-7), also designated E9-12:OAc, is a long-chain unsaturated acetate ester (C14H26O2) that functions as a critical semiochemical in the chemical ecology of numerous lepidopteran species [1]. As the trans (E) geometric isomer of 9-dodecenyl acetate, its biological activity is strictly dependent on its stereochemical configuration, distinguishing it from its cis (Z) counterpart and other chain-length analogs [2]. The compound exhibits a molecular weight of 226.36 g/mol, a boiling point of approximately 300.1 °C at 760 mmHg, and a vapor pressure of roughly 0.00114 mmHg at 25 °C, which are key parameters governing its volatility and release characteristics in field applications [3].

E
Defined E-configuration semiochemical for lepidopteran chemical ecology studies
Supports mating disruption, attractant lure, or behavioral antagonist research workflows
Stereochemical purity critical for isomer-specific pheromone blend and inhibition assays

Why Generic Substitution of (E)-9-Dodecenyl Acetate with Other 9-Dodecenyl Isomers or Acetate Analogs is Inadmissible


In lepidopteran chemical communication systems, the behavioral and physiological response to pheromone components is exquisitely sensitive to both the geometry of the double bond and the precise blend ratio of components [1]. A generic substitution of (E)-9-dodecenyl acetate with its (Z)-isomer or other chain-length analogs (e.g., (E)-11-tetradecenyl acetate) is not scientifically valid. Empirical field data demonstrate that the E-isomer can function as a behavioral antagonist or pheromone inhibitor in certain species, while the Z-isomer acts as an attractant, underscoring the functional divergence of geometric isomers [2]. Furthermore, in species where the E-isomer is an attractant component, its activity is contingent upon a specific blend ratio with other components, including its Z-isomer [3]. Therefore, substituting the E-isomer with an alternative will likely result in a complete loss of desired biological activity or the induction of an antagonistic, and thus counterproductive, response.

Geometry E/Z isomer switch may invert behavioral function (attractant to antagonist), altering assay outcome.
Blend ratio Activity depends on precise blend ratios; substitution with a single analog may disrupt multicomponent synergy.
Chain length Different acetate chain lengths (e.g., tetradecenyl acetate) cannot reproduce species-specific receptor activation.

Quantitative Differentiation Guide for (E)-9-Dodecenyl Acetate: Direct Evidence for Scientific Selection


Isomer-Specific Functional Divergence: (E)-9-Dodecenyl Acetate as a Pheromone Inhibitor vs. (Z)-9-Dodecenyl Acetate as an Attractant in Cnephasia longana

In field trials with Cnephasia longana, (E)-9-dodecenyl acetate (the E-isomer) functions as a pheromone inhibitor, whereas (Z)-9-dodecenyl acetate (the Z-isomer) is an active component of the female-produced sex pheromone and acts as an attractant [1][2]. This directly contrasts the biological roles of the two geometric isomers, demonstrating that the E-configuration is critical for antagonistic activity in this system.

Isomer function
Head-to-head
E-isomer acts as pheromone inhibitor; Z-isomer acts as attractant
Supports stereospecific behavioral study context
Cnephasia longana field trials
Pheromone Inhibitor Behavioral Antagonist Geometric Isomer

Binary Blend Synergy: The Essential Role of (E)-9-Dodecenyl Acetate in the Attractive Blend for Enarmonia formosana

Field experiments with the cherry bark tortrix (Enarmonia formosana) demonstrate that neither (E)-9-dodecenyl acetate (E9-12:OAc) nor (Z)-9-dodecenyl acetate (Z9-12:OAc) are attractive when presented alone [1]. However, when combined in specific ratios (50:50 or 40:60 E:Z), the binary blend captures numerous males, significantly outperforming the individual components (which are unattractive) and even caged virgin females at a 10-mg dose [1].

Blend synergy
Head-to-head
Binary blend E:Z (50:50 or 40:60) highly attractive; neither isomer alone attractive
Blend-ratio dependency for attraction
Enarmonia formosana field trapping
Pheromone Blend Synergy Binary Attractant Lepidoptera

Standalone Mating Disruption Efficacy: (E)-9-Dodecenyl Acetate as a Single-Component Disruptant in Enarmonia formosana

While a binary blend of E9-12:OAc and Z9-12:OAc is required for attraction, (E)-9-dodecenyl acetate alone is sufficient to cause significant mating disruption in Enarmonia formosana [1]. Field studies demonstrated that dispensers releasing E9-12:OAc alone at rates of 27 mg/day, 4 mg/day, or 0.5 mg/day significantly reduced male captures in traps baited with the attractive blend compared to untreated control trees [1].

Mating disruption
Head-to-head
E-isomer alone reduced male catch at release rates 0.5–27 mg/day
Supports standalone mating disruption endpoint
Ornamental cherry field trials, Vancouver
Mating Disruption Pheromone Dispenser Integrated Pest Management

Regulatory Precedent: EPA Approval of (E)-9-Dodecenyl Acetate for Mating Disruption of Eastern Pine Shoot Borer

On May 20, 1999, the United States Environmental Protection Agency (EPA) approved a new active ingredient registration for (E)-9-dodecenyl acetate, alongside its Z-isomer, as a timed-release microencapsulated pheromone concentrate for mating disruption of the Eastern Pine Shoot Borer moth (Eucosma gloriola) in forests and woodlands [1]. This regulatory milestone provides a clear, precedent-setting benchmark for its approved use as a biopesticide active ingredient.

Regulatory precedent
Reported
EPA registered for Eastern Pine Shoot Borer mating disruption (1999)
Regulatory milestone for biopesticide context
US EPA Federal Register, August 1999
Biopesticide Registration Regulatory Compliance Forest Pest Management

Role as an Attractant Component in a Defined Ratio: (E)-9-Dodecenyl Acetate in the Sex Pheromone of Proeulia triquetra

In Proeulia triquetra, a pest of fruit orchards in Chile, (E)-9-dodecenyl acetate (E9-12:OAc) was identified as a key component of the female sex pheromone alongside (Z)-11-tetradecenyl acetate (Z11-14:OAc) [1]. Field tests demonstrated that lures baited with a 10:1 ratio of Z11-14:OAc to E9-12:OAc were highly attractive to males, confirming its essential role in the species' chemical communication system [1].

Defined ratio attractant
Head-to-head
10:1 ratio of Z11-14:OAc to E9-12:OAc attractive; other compounds not essential
Supports species-specific lure development
Proeulia triquetra field trapping, Chile
Sex Pheromone Identification Species-Specific Lure Tortricidae

Physical Property Benchmark: Vapor Pressure and Enthalpy of Vaporization for Release Rate Modeling

Accurate physicochemical data are essential for modeling the release rate of semiochemicals from dispensers. The enthalpy of vaporization (ΔvapH°) for (E)-9-dodecenyl acetate has been determined by gas chromatography to be approximately 19 kcal/mol, based on measurements from 333 to 378 K [1][2]. This value, along with its vapor pressure of ~0.00114 mmHg at 25 °C, provides a quantitative baseline for predicting field longevity and release kinetics of formulations .

Vaporization enthalpy
Reported
ΔvapH° ≈ 19 kcal/mol; vapor pressure ~0.00114 mmHg at 25 °C
Supports release-rate modeling
GC determination, NIST compiled data
Volatility Release Rate Modeling Formulation Science

Optimal Research and Industrial Deployment Scenarios for (E)-9-Dodecenyl Acetate Based on Quantitative Evidence


Development of Species-Specific Mating Disruption Formulations for Enarmonia formosana (Cherry Bark Tortrix)

Based on field evidence showing significant male trap capture reduction when (E)-9-dodecenyl acetate is released alone at rates between 0.5 and 27 mg/day [1], formulators should prioritize this compound as a standalone active ingredient for mating disruption products targeting the cherry bark tortrix. This simplifies formulation and reduces costs compared to binary blends while maintaining high efficacy in urban and orchard environments.

Production of Monitoring Lures for Proeulia triquetra in South American Fruit Orchards

To effectively monitor populations of Proeulia triquetra, a pest of apples and other fruit crops in Chile, lures must be manufactured with a precise 10:1 ratio of (Z)-11-tetradecenyl acetate to (E)-9-dodecenyl acetate [2]. Substituting the E-isomer with any other compound will render the lure ineffective. This scenario demands high-purity, stereochemically defined (E)-9-dodecenyl acetate for reliable pest surveillance and informed spray-timing decisions.

Investigating Pheromone Antagonism and Behavioral Modulation in Cnephasia longana

For researchers studying the mechanisms of pheromone perception and behavioral antagonism, (E)-9-dodecenyl acetate serves as a valuable tool compound. Its documented function as a pheromone inhibitor in Cnephasia longana [3], in direct contrast to its Z-isomer's attractant role, makes it an ideal probe for studying olfactory receptor neuron specificity and neural coding of geometric isomers in the insect brain.

Designing Controlled-Release Devices Using Thermodynamic Release Models

Formulation scientists can utilize the empirically determined enthalpy of vaporization (ΔvapH° = 19 kcal/mol) and vapor pressure (~0.00114 mmHg at 25 °C) of (E)-9-dodecenyl acetate [4] to mathematically model its release profile from various matrix types (e.g., polyethylene, rubber septa, microcapsules). This data-driven approach accelerates the development of dispensers with predictable field longevity, a critical factor for successful integrated pest management programs.

Application
Selection Property
Validation Focus
Mating disruption for cherry bark tortrix
Standalone disruptant activity
Field capture-reduction assays
Monitoring lures for Proeulia triquetra
Blend-ratio-dependent attractancy
Species-specific trap catch
Pheromone antagonism research
Isomer-specific behavioral function
Olfactory receptor neuron response
Controlled-release device design
Thermodynamic release modeling
Vapor pressure & enthalpy validation

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